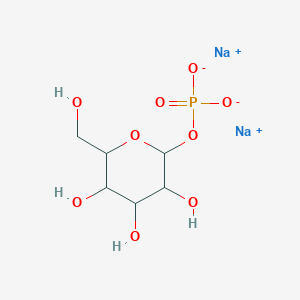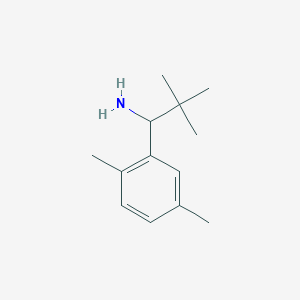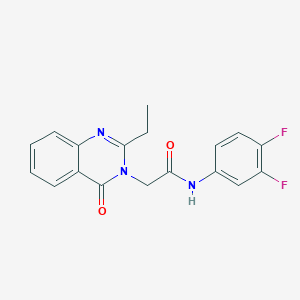
1-(3-Iodophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodophenyl)ethan-1-amine is an organic compound with the molecular formula C8H10IN It is a derivative of phenethylamine, where the phenyl ring is substituted with an iodine atom at the third position and an amino group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Iodophenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the iodination of phenethylamine derivatives. For instance, starting with 1-(3-nitrophenyl)ethan-1-amine, the nitro group can be reduced to an amino group, followed by iodination using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Iodophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
1-(3-Iodophenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Iodophenyl)ethan-1-amine involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Iodophenyl)ethan-1-amine
- 1-(4-Iodophenyl)ethan-1-amine
- 1-(3-Bromophenyl)ethan-1-amine
- 1-(3-Chlorophenyl)ethan-1-amine
Uniqueness
1-(3-Iodophenyl)ethan-1-amine is unique due to the position of the iodine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its bromine and chlorine analogs, the iodine derivative exhibits different electronic and steric properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C8H10IN |
|---|---|
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
1-(3-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 |
Clé InChI |
UYKFZJRBIDHFAG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diphenylmethyl)-6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12505475.png)
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![zinc;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate](/img/structure/B12505500.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)

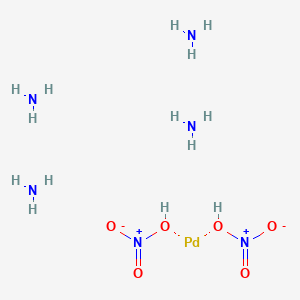
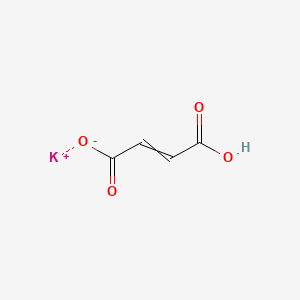
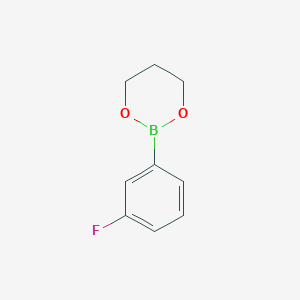
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
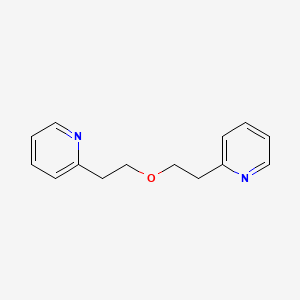
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
